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Introduction

Cyclosporin A (CsA) is a potent immunosuppressant crucial in preventing organ transplant
rejection and treating autoimmune diseases.[1][2][3] However, its clinical utility is significantly
hampered by its nephrotoxic side effects, which can lead to acute and chronic kidney injury.[1]
[2][3][4] Understanding and predicting CsA-induced nephrotoxicity is a critical aspect of drug
development and patient management. In vitro models offer a powerful platform to investigate
the mechanisms of CsA nephrotoxicity and to screen for potential protective agents in a
controlled and reproducible environment.[5][6] This document provides an overview of various
in vitro models, from traditional 2D cell cultures to advanced 3D organoid and kidney-on-a-chip
systems, and details protocols for assessing CsA-induced kidney damage.

Evolution of In Vitro Kidney Models

Traditional nephrotoxicity testing has relied on animal models and simple 2D cell cultures.[5][7]
While valuable, these models often fail to fully replicate the complex 3D architecture and
physiological functions of the human kidney, limiting their predictive accuracy.[5][7][8][9] Recent
advancements have led to the development of more sophisticated 3D in vitro models that
better mimic the in vivo environment.[5][7][10]

e 2D Cell Cultures: These models, utilizing cell lines like Madin-Darby Canine Kidney (MDCK)
cells or primary human renal proximal tubule epithelial cells (RPTECS), are cost-effective and
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suitable for high-throughput screening.[5][11][12][13] However, they lack the complex cell-
cell and cell-matrix interactions of native kidney tissue and cells are prone to
dedifferentiation.[9][10][13]

e 3D Cell Cultures (Spheroids, Organoids, and Tubuloids): These models involve the self-
assembly of kidney cells into three-dimensional structures that exhibit more physiologically
relevant characteristics, including improved cell differentiation and tissue-specific functions.
[5][9][10] Human induced pluripotent stem cell (iPSC)-derived organoids can recapitulate
aspects of nephron formation.[7] Tubuloids, derived from adult kidney cells, can model the
progression from acute to chronic kidney disease.[14]

» Kidney-on-a-Chip (Microphysiological Systems): These microfluidic devices culture kidney
cells in a more dynamic environment that mimics the fluid shear stress and tubular flow of
the nephron.[7][8][15] This technology allows for the creation of functional human kidney
models that can be used for drug screening and toxicity studies.[15]

Key Mechanisms of Cyclosporin A Nephrotoxicity

In vitro models have been instrumental in elucidating the cellular and molecular mechanisms
underlying CsA nephrotoxicity. Key pathways involved include:

e Apoptosis: CsA can induce programmed cell death in renal tubular epithelial cells, vascular
endothelial cells, and mesangial cells.[4][16] This is often mediated through the Fas/Fas
ligand and mitochondrial pathways, involving the activation of caspases.[4][16]

o Oxidative Stress: CsA can increase the production of reactive oxygen species (ROS) and
damage the antioxidant defense system, leading to lipid peroxidation and cellular injury.[16]
[17]

o Endoplasmic Reticulum (ER) Stress: CsA can induce ER stress, leading to the unfolded
protein response (UPR) and subsequent apoptosis if the stress is prolonged or severe.[16]
[17]

o Fibrosis: Chronic CsA exposure can lead to renal interstitial fibrosis, characterized by the
excessive accumulation of extracellular matrix proteins.[2][18] The transforming growth
factor-beta 1 (TGF-B1) signaling pathway plays a crucial role in this process.[17][19]
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» Mitochondrial Dysfunction: CsA can directly impact mitochondrial function, affecting cellular
respiration and energy production.[18][20]

Data Presentation: Quantitative Assessment of CsA
Nephrotoxicity

The following tables summarize quantitative data from various in vitro studies on CsA

nephrotoxicity.

Table 1: Cytotoxicity of Cyclosporin A in 2D and 3D Kidney Models
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CsA
Model Exposure . Referenc
Cell Type  Concentr . Endpoint  Result
System . Time e
ation
Madin-
Darby
Canine Cell o
2D Culture _ 100 ng/mL 48 hr o Inhibition [11]
Kidney Replication
(MDCK)
cells
Madin-
Darby
Canine Cell o
2D Culture ) 200 ng/mL 24 hr o Inhibition [11]
Kidney Replication
(MDCK)
cells
Rat Renal LDH Dose- and
Cortical 10, 25, 50 12, 24, 48 leakage, time-
2D Culture o [6][21]
Epithelial UM hr MTT dependent
Cells reduction cytotoxicity
Human Apoptosis
3D _ _ Increased
) Kidney 50 uM 24 hr (Annexin ] [22]
Spheroids ] apoptosis
Spheroids V)
Human DNA Concentrati
3D Kidney-  Proximal 5to 270 Not Damage on- [15]
on-a-Chip Tubule uM specified (H2AX dependent
Cells staining) increase

Table 2: Biomarker Expression Changes in Response to Cyclosporin A
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CsA
Model Exposure Biomarke Referenc
Cell Type Concentr . Change
System . Time r
ation
In vitro cell Not Not Upregulatio
Renal cells N N Fas, Fas-L [16]
cultures specified specified n
In vitro cell Not Not Bcl-2, Bcl- Downregul
Renal cells B __ _ [16]
cultures specified specified xL ation
) Caspases
In vitro cell Not Not Increased
Renal cells N N (2,3,4,7, o [16]
cultures specified specified activity
8,9, 10)
_ GRP78,
In vitro cell Not Not Increased
Renal cells » - CHOP (ER ) [16]
cultures specified specified expression
Stress)
HAVCR1
(KIM-1),
Human LCN2 ]
3D ) Upregulatio
] Kidney 50 uM 24 hr (NGAL), [22]
Spheroids ) n
Spheroids CLU,
CASP3
(mRNA)
TGF-B1,
In vivo rat ) 5 NF-kB, Upregulatio
Wistar rats 3 weeks [19][23]
model mg/kg/day TP53 n
(mRNA)

Experimental Protocols

Protocol 1: Assessment of CsA-Induced Cytotoxicity

using MTT Assay in 2D Cell Culture

Objective: To determine the dose-dependent cytotoxicity of Cyclosporin A on renal proximal

tubule epithelial cells (e.g., HK-2 or primary RPTECS).

Materials:
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Renal proximal tubule epithelial cells (e.g., HK-2)

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS,
penicillin/streptomycin)

96-well cell culture plates
Cyclosporin A (stock solution in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO (cell culture grade)
Phosphate-buffered saline (PBS)
Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed the renal cells into a 96-well plate at a density of 1 x 10™4 cells/well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to
allow for cell attachment.

CsA Treatment: Prepare serial dilutions of CsA in complete culture medium from the stock
solution. The final concentrations should typically range from 1 uM to 50 yuM. Include a
vehicle control (medium with the same concentration of DMSO used for the highest CsA
concentration) and a medium-only control.

Remove the seeding medium from the wells and add 100 pL of the prepared CsA dilutions or
control solutions to the respective wells.

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Assay: After the incubation period, add 10 uL of MTT solution to each well.
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 Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the
yellow MTT into purple formazan crystals.

o Carefully remove the medium from each well without disturbing the formazan crystals.

e Add 100 pL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and
down to ensure complete dissolution.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each treatment group relative to
the vehicle control. Plot the cell viability against the CsA concentration to determine the IC50
value.

Protocol 2: Assessment of Apoptosis using Annexin
VIPropidium lodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following CsA treatment.
Materials:

» Renal cells cultured in 6-well plates

e Cyclosporin A

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

e Flow cytometer
e FACS tubes
Procedure:

o Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations
of CsA for the specified duration as described in Protocol 1.
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» Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and
wash the adherent cells with PBS.

e Trypsinize the adherent cells and combine them with the cells from the culture medium.
o Centrifuge the cell suspension at 300 x g for 5 minutes.

o Discard the supernatant and wash the cell pellet twice with cold PBS.

o Staining: Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

e Add 400 pL of 1X Binding Buffer to each tube.

o Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

[e]

Viable cells: Annexin V-negative and Pl-negative.

o

Early apoptotic cells: Annexin V-positive and Pl-negative.

[¢]

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

[¢]

Necrotic cells: Annexin V-negative and Pl-positive.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for
Nephrotoxicity Biomarkers

Objective: To measure the relative mRNA expression of kidney injury markers (e.g., KIM-
1/HAVCR1, NGAL/LCN2) in response to CsA.

Materials:
e Renal cells cultured in 6-well plates

e Cyclosporin A
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e RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

o cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

e SYBR Green or TagMan-based gPCR master mix

o Primers for target genes (KIM-1, NGAL) and a housekeeping gene (e.g., GAPDH, ACTB)
e gRT-PCR instrument

Procedure:

e Cell Culture and Treatment: Treat cells with CsA as described in previous protocols.

o RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's
protocol of the RNA extraction Kit.

* RNA Quantification and Quality Control: Measure the concentration and purity of the
extracted RNA using a spectrophotometer (e.g., NanoDrop).

o cDNA Synthesis: Reverse transcribe 1 pg of total RNA into cDNA using a cDNA synthesis Kkit.
e gRT-PCR:

o Prepare the gPCR reaction mixture containing cDNA template, primers, and gPCR master
mix.

o Perform the gPCR reaction using a standard thermal cycling protocol (denaturation,
annealing, extension).

o Include no-template controls to check for contamination.
o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Calculate the relative gene expression using the AACt method, normalizing the expression
of the target genes to the housekeeping gene.
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Caption: Workflow for assessing CsA nephrotoxicity in vitro.
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Caption: Key signaling pathways in CsA-induced nephrotoxicity.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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